E3 ligase Ligand-Linker Conjugates 15

Übersicht

Beschreibung

“E3 ligase Ligand-Linker Conjugates 15” is a conjugate of E3 ubiquitin ligase ligand-Linker . It can be used to synthesize complete Proteolysis Targeting Chimeras (PROTACs) molecules . These are part of the proteolysis targeting chimera (PROTAC) that targets proteolysis and combines the E3 ubiquitin ligase ligand and a linker .

Synthesis Analysis

The synthesis of “E3 ligase Ligand-Linker Conjugates 15” involves addressing different E3 ubiquitin ligases and connecting their respective small-molecule binders via various linkers . The spectrum of CDK6-specific PROTACs was extended to von Hippel Lindau (VHL) and cellular inhibitor of apoptosis .

Molecular Structure Analysis

E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .

Chemical Reactions Analysis

E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . They can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

Wissenschaftliche Forschungsanwendungen

Proteolysis Targeting Chimeric Molecules (PROTACs)

E3 ligase Ligand-Linker Conjugates 15 is used in the development of Proteolysis Targeting Chimeric Molecules (PROTACs) . PROTACs are heterobifunctional molecules that induce the approach of a target protein to the cellular degradation machine . They consist of three essential components: a ligand that binds to the target protein, a recruiter that binds to the E3 ligase, and a linker that connects these two elements .

Targeted Protein Degradation

E3 ligase Ligand-Linker Conjugates 15 is used in targeted protein degradation . This approach uses small molecules that hijack the cellular protein homeostasis system to degrade proteins of interest . This can be accomplished by utilizing the ubiquitin-proteasome system (UPS) as exemplified by PROTACs .

Therapeutic Strategy for Diseases

The degradation of disease-relevant proteins is an emerging therapeutic strategy for a wide range of diseases, such as cancer, viral infections, and immune and neurodegenerative disorders . PROTACs, which use E3 ligase Ligand-Linker Conjugates 15, have demonstrated significant advantages over classic inhibitors, particularly in selectivity and their ability to overcome drug resistance issues .

Drug Discovery

E3 ligase ligand-linker conjugate accelerates the PROTAC discovery . Researchers usually use techniques such as immunoblotting and mass spectrometry to measure protein levels to screen for active Protacs, and then combine these molecules with E3 Ligase Ligand-Linker Conjugate to build a PROTAC .

Development of E3 Ligase UBR1 Recruiters

E3 ligase Ligand-Linker Conjugates 15 is used in the development of recruiters for the E3 ligase UBR1 . This widely expressed protein has recently been demonstrated to be efficient in driving the degradation of oncogenic proteins .

Expanding the Arsenal of E3 Ubiquitin Ligases

E3 ligase Ligand-Linker Conjugates 15 is used in expanding the arsenal of E3 ubiquitin ligases for proximity-induced protein degradation . Only about 2% of the more than 600 E3 ligases have been utilized to date . Exploiting additional E3 ligases that are, for example, selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Wirkmechanismus

Target of Action

The primary target of E3 ligase Ligand-Linker Conjugates 15 is the E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

E3 ligase Ligand-Linker Conjugates 15 interacts with its targets, the E3 ubiquitin ligases, by promoting the transfer of ubiquitin onto a lysine of the substrate protein . This process consists of a cascade of distinct steps, starting with ubiquitin activation by enzyme E1. Ubiquitin is then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification .

Biochemical Pathways

The action of E3 ligase Ligand-Linker Conjugates 15 affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It is known that the compound is part of proteolysis targeting chimera (protac) that targets proteolysis and combines the e3 ubiquitin ligase ligand and a linker . The design of PROTACs can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

The molecular and cellular effects of the action of E3 ligase Ligand-Linker Conjugates 15 involve the degradation of targeted proteins. The compound promotes the ubiquitination of these proteins, marking them for degradation by the proteasome . This can lead to the regulation of numerous cellular processes, some of which are associated with the development of diseases such as cancer .

Action Environment

The action, efficacy, and stability of E3 ligase Ligand-Linker Conjugates 15 can be influenced by various environmental factors. For instance, the cellular environment and the presence of other proteins can affect the formation of the ternary complex that results in protein ubiquitination and subsequent degradation

Safety and Hazards

Zukünftige Richtungen

The field of E3 ligase ligands has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . Expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation . This could help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

Eigenschaften

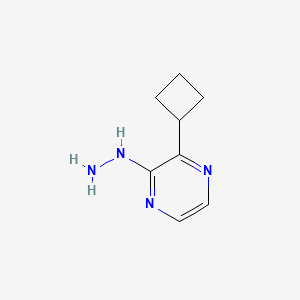

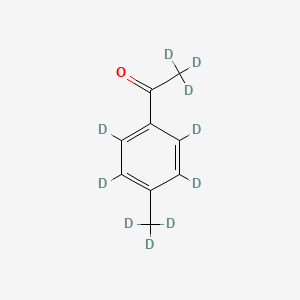

IUPAC Name |

4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVLFEVSXBBCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 15 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)